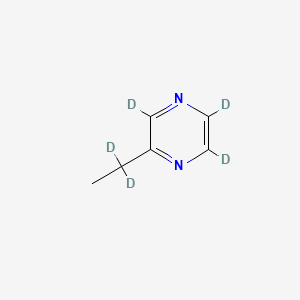
2-Ethyl-alpha,alpha-D2-pyrazine-3,5,6-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-alpha,alpha-D2-pyrazine-3,5,6-D3 is a deuterium-labeled compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is often used in scientific research, particularly in studies involving metabolic pathways, environmental pollutant standards, and clinical diagnostics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-alpha,alpha-D2-pyrazine-3,5,6-D3 typically involves the incorporation of deuterium atoms into the pyrazine ring. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: This method involves the synthesis of the compound in batches, allowing for better control over reaction conditions and product quality.
Continuous Flow Processing: This method involves the continuous flow of reactants through a reactor, allowing for more efficient production and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-alpha,alpha-D2-pyrazine-3,5,6-D3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazine oxides, while reduction may produce reduced pyrazine derivatives.
Scientific Research Applications
2-Ethyl-alpha,alpha-D2-pyrazine-3,5,6-D3 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Mechanism of Action
The mechanism of action of 2-Ethyl-alpha,alpha-D2-pyrazine-3,5,6-D3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into metabolic pathways and enzyme activities. The compound’s stable isotope labeling allows researchers to trace its movement and transformation within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-pyrazine: A non-deuterated analog of 2-Ethyl-alpha,alpha-D2-pyrazine-3,5,6-D3.
2-Methyl-pyrazine: A similar compound with a methyl group instead of an ethyl group.
2,3-Dimethyl-pyrazine: A compound with two methyl groups on the pyrazine ring.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more precise tracking and analysis of metabolic pathways, making it a valuable tool in various fields of study.
Properties
Molecular Formula |
C6H8N2 |
|---|---|
Molecular Weight |
113.17 g/mol |
IUPAC Name |
2,3,5-trideuterio-6-(1,1-dideuterioethyl)pyrazine |
InChI |
InChI=1S/C6H8N2/c1-2-6-5-7-3-4-8-6/h3-5H,2H2,1H3/i2D2,3D,4D,5D |
InChI Key |
KVFIJIWMDBAGDP-SIPVGYFWSA-N |
Isomeric SMILES |
[2H]C1=C(N=C(C(=N1)[2H])C([2H])([2H])C)[2H] |
Canonical SMILES |
CCC1=NC=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


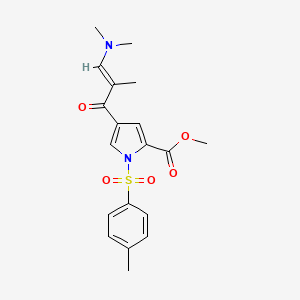

![Methyl 12-ethenyl-16-oxido-9-oxo-8-aza-16-azoniapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B12306726.png)
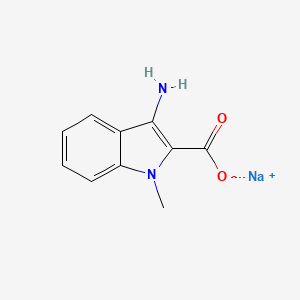
![[(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-4,5,6-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12306734.png)

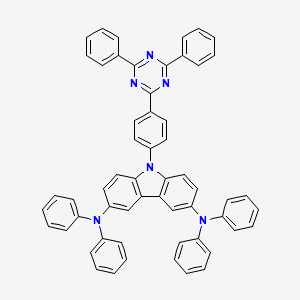
![rac-(2R,5S)-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-carboxylic acid, cis](/img/structure/B12306766.png)
![8-(1H-indol-3-yl)-4,4a,7-trimethyl-9-propan-2-yl-1,2,3,4,5,6,7,7a,10,11-decahydrobenzo[d]naphthalene-1,5-diol](/img/structure/B12306770.png)
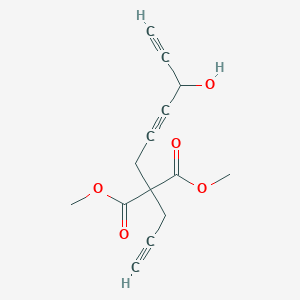

![N-[(1H-indazol-5-yl)methyl]-6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B12306781.png)
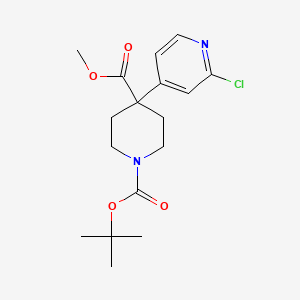
![(5R)-1-[(5S)-5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-5-phenyl-2-pyrrolidinone](/img/structure/B12306793.png)
